Cas no 17663-87-5 (H-γ-Glu-Met-Oh)

H-γ-Glu-Met-OH is a dipeptide compound consisting of γ-glutamic acid (γ-Glu) and methionine (Met) linked via an amide bond. This derivative is notable for its unique γ-glutamyl linkage, which enhances stability and resistance to enzymatic degradation compared to α-linked peptides. The presence of methionine contributes to its potential role in sulfur metabolism and antioxidant activity. The compound is of interest in biochemical and pharmaceutical research due to its structural properties and potential applications in peptide synthesis, nutrient delivery systems, and metabolic studies. Its high purity and well-defined structure make it suitable for analytical and experimental purposes.
H-γ-Glu-Met-Oh structure
H-γ-Glu-Met-Oh structure
Product Name:H-γ-Glu-Met-Oh
CAS No:17663-87-5
MF:C10H18N2O5S
MW:278.325321674347
MDL:MFCD00037214
CID:122482
PubChem ID:7009567
Update Time:2025-05-26

H-γ-Glu-Met-Oh Chemical and Physical Properties

Names and Identifiers

    • L-Methionine, L-g-glutamyl-
    • H-Glu(Met-OH)-OH
    • H-γ-Glu-Met-OH
    • H-Gamma-Glu-Met-Oh
    • H-g-Glu-Met-OH
    • CHEBI:82965
    • (2S)-2-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid
    • DTXSID601315153
    • HY-145779
    • (2S)-2-amino-5-[[(1S)-1-carboxy-3-methylsulfanyl-propyl]amino]-5-oxo-pentanoic acid
    • SCHEMBL237467
    • Q63399363
    • L-gamma-glutamyl-L-methionine
    • N5-((S)-1-Carboxy-3-(methylthio)propyl)-L-glutamine
    • 17663-87-5
    • gamma-L-glutamyl-L-methionine
    • gamma-Glu-Met
    • MFCD00037214
    • CS-0432853
    • gamma-glutamylmethionine
    • H-γ-Glu-Met-Oh
    • MDL: MFCD00037214
    • Inchi: 1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-8(13)3-2-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1
    • InChI Key: RQNSKRXMANOPQY-BQBZGAKWSA-N
    • SMILES: S(C)CC[C@@H](C(=O)O)NC(CC[C@@H](C(=O)O)N)=O

Computed Properties

  • Exact Mass: 278.094
  • Monoisotopic Mass: 278.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 10
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 155A^2
  • XLogP3: -3.1

Experimental Properties

  • PSA: 155.02000
  • LogP: 0.59220

H-γ-Glu-Met-Oh Security Information

  • Storage Condition:-15°C

H-γ-Glu-Met-Oh Pricemore >>

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H-γ-Glu-Met-Oh Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:17663-87-5)H-γ-Glu-Met-Oh
Order Number:A1140034
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:49
Price ($):200.0/539.0
Email:sales@amadischem.com

Additional information on H-γ-Glu-Met-Oh

Compound CAS No. 17663-87-5: H-γ-Glu-Met-OH

The compound with CAS No. 17663-87-5, commonly referred to as H-γ-Glu-Met-OH, is a peptide derivative that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a dipeptide consisting of two amino acids: glutamic acid (Glu) and methionine (Met), with a hydroxyl group (-OH) at the terminus. The γ-form of glutamic acid indicates that the carboxyl group is in its reduced form, which is a key structural feature influencing its biological activity and stability.

H-γ-Glu-Met-OH has been extensively studied for its potential applications in drug delivery systems, particularly as a targeting ligand for specific receptors or transporters. Recent research has highlighted its ability to interact with the neutral amino acid transporter (NAAT), which is overexpressed in various cancer cells. This interaction makes H-γ-Glu-Met-OH a promising candidate for targeted drug delivery, enabling the selective accumulation of therapeutic agents in tumor tissues while minimizing systemic toxicity.

In addition to its role in drug delivery, H-γ-Glu-Met-OH has been investigated for its antioxidant properties. Studies have demonstrated that this compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression. Researchers are exploring the potential of H-γ-Glu-Met-OH as a neuroprotective agent, either as a standalone therapy or as part of a combination treatment regimen.

The synthesis of H-γ-Glu-Met-OH involves a multi-step process that includes peptide bond formation and subsequent modifications to achieve the desired stereochemistry and functional groups. Advanced techniques such as solid-phase peptide synthesis (SPPS) and liquid chromatography-mass spectrometry (LC-MS) are employed to ensure high purity and precise characterization of the compound. These methods are critical for maintaining the integrity of H-γ-Glu-Met-OH during preclinical and clinical testing phases.

Recent advancements in computational modeling have further enhanced our understanding of the molecular interactions involving H-γ-Glu-Met-OH. Molecular docking studies have provided insights into how this compound binds to target proteins, such as NAATs, at the molecular level. These studies have also revealed potential sites for further modification to improve binding affinity and pharmacokinetic properties. Such insights are invaluable for optimizing H-γ-Glu-Met-OH as a therapeutic agent.

The pharmacokinetic profile of H-γ-Glu-Met-OH has been evaluated in preclinical models, with promising results indicating good bioavailability and minimal toxicity. These findings suggest that the compound could be safely administered in humans, paving the way for clinical trials. However, further studies are required to assess its long-term effects and potential for resistance development in target tissues.

In conclusion, H-γ-Glu-Met-OH (CAS No. 17663-87-5) represents a versatile compound with diverse applications in drug delivery, antioxidant therapy, and beyond. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. As advancements in peptide chemistry and computational biology continue to unfold, the potential of H-γ-Glu-Met-OH as a therapeutic agent is expected to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:17663-87-5)H-γ-Glu-Met-Oh
A1140034
Purity:99%/99%
Quantity:250mg/1g
Price ($):200.0/539.0
Email